3-Chlorobenzyl alcohol
Overview
Description
3-Chlorobenzyl alcohol is a chlorinated benzyl alcohol derivative that has been the subject of various studies due to its relevance in organic synthesis and potential biological activities. The compound has been synthesized and analyzed through different methods to understand its structural and chemical properties, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of chlorobenzyl alcohols, including 3-chlorobenzyl alcohol, can be achieved through different methods. One approach involves the reduction of o-chlorobenzaldehyde using potassium borohydride in a mixture of alcohol and water, yielding o-chlorobenzyl alcohol with a high efficiency of 95% under optimized conditions . Another method for synthesizing chlorinated organic compounds, which could be applicable to 3-chlorobenzyl alcohol, uses a catalytic system of InCl3 and chlorodimethylsilane in the presence of benzil, allowing for the selective chlorination of alcohols under mild conditions .
Molecular Structure Analysis
The molecular structure of chlorobenzyl alcohols has been extensively studied using various spectroscopic and computational techniques. For instance, the structural properties of 3,4-dichlorobenzyl alcohol have been investigated using Fourier transform Raman and infrared spectroscopy, complemented by ab initio and density functional theory calculations. These studies provide detailed insights into the vibrational frequencies, infrared intensities, and Raman scattering activities, which are crucial for understanding the molecular structure and behavior of the compound .
Chemical Reactions Analysis
Chlorobenzyl alcohols participate in various chemical reactions, which are essential for their application in organic synthesis. For example, the Knoevenagel condensation reaction has been used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate from 4-chlorobenzaldehyde, demonstrating the reactivity of chlorobenzyl derivatives in forming carbon-carbon double bonds . Additionally, chlorobenzyl protecting groups have been employed to stabilize glycosidic linkages in the synthesis of complex carbohydrates, indicating the utility of these groups in sensitive chemical environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chlorobenzyl alcohol and related compounds have been characterized through various analytical methods. The study of 3-chloro-2,5-dihydroxybenzyl alcohol, a related compound, using quantum mechanical methods, provides insights into the electronic structures, vibrational spectra, and ionization energies, which are indicative of the functional group substitutions and their effects on the compound's properties . Additionally, the photochemistry of chlorobenzene in ethanol-water solutions sheds light on the reactivity of chlorinated benzene derivatives under UV irradiation, which could be relevant to the behavior of 3-chlorobenzyl alcohol in similar conditions .
Scientific Research Applications
-
Organic Synthesis and Medicinal Chemistry:
-
Electrochemical Alcohol-to-Aldehyde Conversion:
-
Pharmaceutical Intermediates:
-
Pesticide and Agrochemical Development:
-
Flavor and Fragrance Industry:
-
Polymer Modification:
Safety And Hazards
When handling 3-Chlorobenzyl alcohol, it’s important to avoid contact with skin, eyes, or clothing, as well as ingestion and inhalation . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air and give artificial respiration if necessary . If swallowed, rinse mouth with water .
properties
IUPAC Name |
(3-chlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRDNPVYGSFUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236273 | |
Record name | 3-Chlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzyl alcohol | |
CAS RN |
873-63-2 | |
Record name | 3-Chlorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.